molecular formula C30H46O9 B1198219 Strospeside CAS No. 595-21-1

Strospeside

Cat. No.: B1198219
CAS No.: 595-21-1
M. Wt: 550.7 g/mol
InChI Key: CPFNIKYEDJFRAT-UHFFFAOYSA-N
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Preparation Methods

Strospeside can be isolated from the shoots of Cuscuta reflexa The isolation process involves extracting the plant material with suitable solvents, followed by purification using chromatographic techniques

Chemical Reactions Analysis

Strospeside undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidation products. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Strospeside has the chemical formula C30H46O9C_{30}H_{46}O_{9} and is characterized by its glycosylation at the 3β-hydroxy group of gitoxigenin. This structural modification enhances its biological activity, primarily through the inhibition of the sodium-potassium ATPase enzyme, leading to increased intracellular calcium levels. This mechanism improves cardiac contractility, making this compound beneficial for treating heart conditions such as heart failure and arrhythmias.

Scientific Research Applications

This compound's applications span various fields, including:

  • Cardiovascular Pharmacology :
    • Mechanism of Action : this compound enhances cardiac muscle contraction by inhibiting sodium-potassium ATPase, which is crucial for maintaining the electrochemical gradient across cell membranes.
    • Therapeutic Uses : It is being investigated for its cardioprotective properties and potential use in treating heart diseases.
  • Oncology :
    • Cytotoxic Effects : Studies have demonstrated this compound's cytotoxic effects on cancer cell lines, particularly renal and prostate cancer cells. It shows promise in inhibiting oxidative stress-induced cell death and autophagy.
    • Mechanism of Action : Research indicates that this compound may induce apoptosis in tumor cells, positioning it as a candidate for novel anticancer therapies .
  • Biochemical Research :
    • Secondary Metabolite Production : this compound is involved in the biosynthesis pathways of cardiac glycosides. Gene expression studies have identified key genes associated with its production, providing insights into metabolic engineering for enhanced yields .

Cardiovascular Effects

A study on the effects of this compound on bradycardia revealed that its administration in animal models led to significant changes in heart rate regulation. The research indicated that both vagal and sympathetic pathways are involved in the bradycardic response to this compound, highlighting its complex interactions within cardiovascular systems .

Anticancer Properties

In vitro studies have shown that this compound exhibits potent cytotoxicity against various cancer cell lines. For instance, a study reported a concentration-dependent inhibition of cell proliferation in renal cancer cells treated with this compound, suggesting its potential as an effective anticancer agent .

Mechanism of Action

Comparison with Similar Compounds

Strospeside is similar to other cardenolide glycosides such as digitoxin and digoxin. this compound is unique due to its specific glycosylation pattern and its potent cytotoxic effects on cancer cell lines . Similar compounds include:

    Digitoxin: Another cardenolide glycoside with cardiotonic properties.

    Digoxin: A well-known cardiotonic agent used in the treatment of heart failure and atrial fibrillation.

    Ouabain: A cardenolide glycoside with similar mechanisms of action but different pharmacokinetic properties.

This compound’s unique glycosylation pattern and potent cytotoxicity make it a valuable compound for scientific research and potential therapeutic applications.

Properties

CAS No.

595-21-1

Molecular Formula

C30H46O9

Molecular Weight

550.7 g/mol

IUPAC Name

3-[3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14,16-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

InChI

InChI=1S/C30H46O9/c1-15-24(33)26(36-4)25(34)27(38-15)39-18-7-9-28(2)17(12-18)5-6-20-19(28)8-10-29(3)23(16-11-22(32)37-14-16)21(31)13-30(20,29)35/h11,15,17-21,23-27,31,33-35H,5-10,12-14H2,1-4H3

InChI Key

CPFNIKYEDJFRAT-UHFFFAOYSA-N

SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)O)O)C)C)O)OC)O

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H](C(O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@]4(C[C@@H]([C@@H]5C6=CC(=O)OC6)O)O)C)C)O)OC)O

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)O)O)C)C)O)OC)O

Synonyms

strospeside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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